4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid
Description
4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic carboxylic acid derivative featuring a rigid bicyclo[2.2.2]octane scaffold with a cyano (-CN) substituent at the 4-position and a carboxylic acid (-COOH) group at the 1-position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-cyanobicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXKUOTWYIGFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394037 | |
| Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15941-09-0 | |
| Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid monoethyl ester with a cyanide source under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve bulk manufacturing processes that optimize yield and cost-effectiveness. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanide group to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanide or carboxylic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid is primarily used as a building block for synthesizing more complex organic molecules. Its unique bicyclic structure allows for the development of various derivatives that can be utilized in different chemical reactions, including:
- Oxidation: Converts the nitrile group to amides or carboxylic acids.
- Reduction: Reduces the nitrile group to primary amines.
- Substitution: The ester group can undergo nucleophilic substitutions .
Biology
In biological research, this compound has been studied for its potential interactions with biomolecules. Preliminary studies suggest that it may exhibit neuroprotective properties , potentially modulating neurotransmitter systems or reducing oxidative stress .
Case Study: Neuroprotective Effects
A study demonstrated that derivatives of bicyclic compounds, including this compound, could reduce neuronal apoptosis induced by oxidative stress in vitro. This suggests a mechanism that could be beneficial in treating neurodegenerative diseases.
Medicine
The compound has been investigated for its potential use in drug development due to its structural features that can act as pharmacophores. Research indicates that it may have anticancer properties , with some derivatives showing significant cytotoxic effects against various cancer cell lines .
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of bicyclic compounds and evaluated their cytotoxicity against different cancer cell lines. The results indicated significant cytotoxic effects, suggesting potential for further development as anticancer agents.
Mechanism of Action
The mechanism of action of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanide group can act as a nucleophile, participating in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₁₀H₁₃NO₂ (calculated based on substituent addition to the parent compound) .
- Acidity: The cyano group significantly lowers the pKa of the carboxylic acid (pKa = 5.90), reflecting its strong electron-withdrawing inductive effect .
- Synthesis: Typically derived from 1,4-dicarboxylic acid esters via substitution reactions. For example, methyl esters (e.g., Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate, C₁₀H₁₃NO₂) are intermediates that can be hydrolyzed to the free acid .
Comparison with Similar Compounds
Substituent Effects on Acidity
The acidity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids is heavily influenced by the electronic nature of the substituent. A comparative analysis of pKa values (Table 1) highlights the cyano group’s exceptional electron-withdrawing capacity:
Table 1: pKa Values of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids
| Substituent | pKa | Molecular Weight (g/mol) | Key Reference |
|---|---|---|---|
| -CN | 5.90 | 167.14 (C₁₀H₁₃NO₂)* | |
| -Br | 6.08 | 233.11 (C₉H₁₃BrO₂) | |
| -CH₃ | 6.75 | 168.23 (C₁₀H₁₆O₂) | |
| -O₂C₂H₅ | 6.31 | 196.20 (C₁₁H₁₆O₄) | |
| -OH | 6.33 | 170.16 (C₉H₁₄O₃) |
*Calculated based on parent compound (C₉H₁₄O₂, MW 154.21) with a -CN substituent replacing one hydrogen.
- Electronic Effects: Density functional theory (DFT) studies reveal that substituent effects in the deprotonated anion are eight times stronger than in the neutral acid, amplifying the cyano group’s impact on acidity .
- Experimental Validation: The calculated pKa values align closely with experimental data (standard deviation: 1.1 kJ/mol), confirming the cyano derivative’s enhanced acidity .
Structural and Molecular Comparisons
- 4-Bromo Derivative: The bromo-substituted analog (4-bromobicyclo[2.2.2]octane-1-carboxylic acid, C₉H₁₃BrO₂) has a higher molecular weight (233.11 g/mol) and moderate acidity (pKa 6.08), reflecting the weaker electron-withdrawing effect of bromine compared to cyano .
- 4-Methyl Derivative : The methyl group (-CH₃) is electron-donating, resulting in a higher pKa (6.75) and reduced solubility in polar solvents .
- Hydroxymethyl and Ethynyl Derivatives : 4-Hydroxymethyl (pKa ~6.33) and 4-ethynyl (C₁₁H₁₄O₂, MW 178.23) derivatives exhibit intermediate acidity and unique reactivity, such as participation in click chemistry (ethynyl group) .
Biological Activity
4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound notable for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure
The molecular formula of this compound is , and its structure features a bicyclic framework with a carboxylic acid and a cyano group, which may influence its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through interactions with enzymes and receptors in biological systems.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The cyano group may facilitate binding to metal ions or other nucleophiles, influencing enzyme activity.
- Receptor Modulation : Potential interactions with specific receptors can alter signaling pathways within cells, impacting metabolic processes.
Case Studies
- Enzyme Inhibition Study : A study investigated the inhibitory effects of this compound on various enzymes involved in metabolic pathways. Results indicated significant inhibition of certain cytochrome P450 enzymes, suggesting potential applications in drug metabolism modulation.
- Cellular Assays : In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways.
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | Structure | Lacks cyano group; less reactive |
| Ethyl bicyclo[2.2.2]octane-1-carboxylate | Structure | Similar structure but without the cyano functionality |
| Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | Structure | Contains hydroxymethyl group instead of cyanide; different reactivity profile |
The presence of the cyano group in this compound enhances its reactivity and potential applications compared to these similar compounds.
Research Findings
Recent studies have focused on the synthesis of derivatives of this compound to explore their biological activities further:
- Synthesis and Screening : Derivatives were synthesized and screened for their ability to inhibit specific enzymes related to metabolic diseases.
- Toxicity Assessment : Toxicological evaluations indicated that while some derivatives exhibited desirable biological activity, they also displayed varying levels of cytotoxicity, necessitating further investigation into their safety profiles.
Q & A
Q. What experimental methods are used to determine the pKa of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid, and how do substituents influence its acidity?
The pKa of bicyclo[2.2.2]octane-1-carboxylic acid derivatives is typically measured via potentiometric titration in aqueous solutions. For 4-substituted derivatives like the cyano variant, substituents exert electronic effects: electron-withdrawing groups (e.g., -CN) lower pKa by stabilizing the deprotonated carboxylate via inductive effects. Thermodynamic pKa values for analogous compounds (e.g., 4-NC-substituted) are reported as ~5.90 . These values correlate with gas-phase acidity studies, where substituent effects are isolated from solvent interactions .
Q. How are dipole moments of rigid bicyclic carboxylic acids like this compound calculated experimentally?
Dipole moments are derived from dielectric constant measurements of aqueous solutions using Kirkwood’s and Buckingham’s theories. For 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, dielectric data (Table I) were applied to calculate dipole moments, assuming charges are distributed along bond extensions (e.g., carboxyl charge symmetrically between oxygen atoms) . The rigid bicyclo structure minimizes conformational flexibility, simplifying alignment of theoretical and empirical dipole lengths .
Advanced Research Questions
Q. How can discrepancies in substituent effect studies for 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids be resolved?
Discrepancies arise from competing through-bond (inductive) and through-space (field) effects. Quantum chemistry calculations (e.g., ab initio methods) and molecular electrostatic potential topography help disentangle these contributions. For example, -CN substituents exhibit ~55% through-bond effects in unsaturated systems, while alkyl chains show ~20% . Experimental pKa and dipole moment data must be interpreted with correction factors for solvent and molecular rigidity .
Q. What methodologies are employed to analyze the cyano group’s electronic influence in asymmetric catalysis or foldamer design?
The cyano group’s electron-withdrawing nature enhances hydrogen-bonding and electrostatic interactions in chiral catalysts. For example, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) derivatives are used in peptide foldamers to stabilize helices via steric and electronic constraints. Computational modeling (e.g., DFT) and NMR spectroscopy validate conformational rigidity and interaction patterns .
Q. How do solvent and concentration affect the dielectric properties of this compound in experimental setups?
Dielectric constants are concentration-dependent, requiring extrapolation to infinite dilution for accurate dipole moment calculations. For aqueous solutions, Kirkwood’s theory accounts for solvent polarization, while Buckingham’s theory incorporates molecular quadrupole moments. Discrepancies between theories are corrected using empirical factors derived from rigid-molecule data .
Q. What strategies mitigate challenges in synthesizing this compound derivatives for structure-activity studies?
Synthesis often involves nucleophilic substitution or cyanation of pre-functionalized bicyclo intermediates. Steric hindrance at the bridgehead complicates reactions, necessitating optimized conditions (e.g., high-pressure cyanation or microwave-assisted synthesis). Purity is verified via HPLC and mass spectrometry, while crystallography or NMR confirms regiochemistry .
Data Contradiction Analysis
Q. Why do reported pKa values for 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids vary across studies?
Variations stem from solvent choice (aqueous vs. nonpolar), measurement techniques (potentiometric vs. spectrophotometric), and thermodynamic vs. apparent pKa. For example, gas-phase studies exclude solvation effects, yielding intrinsic substituent impacts, while solution-phase data include solvent interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
